molecular formula C8H12N2O2S B581362 tert-Butyl thiazol-4-ylcarbamate CAS No. 1235406-42-4

tert-Butyl thiazol-4-ylcarbamate

Cat. No. B581362
M. Wt: 200.256
InChI Key: NNPOFSOQPYVUDW-UHFFFAOYSA-N
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Patent
US09012443B2

Procedure details

To a suspension of thiazole-4-carboxylic acid (19.6 g, 151 mmol, GLR) in tert-butyl alcohol (400 mL) was added triethylamine (24.8 mL, 181 mmol, Finar) and diphenylphosphoryl azide (41.7 mL, 182 mmol, Aldrich) and the reaction mixture was heated at reflux for 18 h. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The residue was taken up in ethyl acetate (500 mL), washed with water (500 mL) and then with saturated aqueous NaHCO3 solution (500 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain the crude material which was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes) to obtain tert-butyl thiazol-4-ylcarbamate (20.0 g, 66.6%) as an off-white solid. MS (ESI, positive ion) m/z=201 (M+1)+.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
24.8 mL
Type
reactant
Reaction Step Two
Quantity
41.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](C(O)=O)[N:3]=[CH:2]1.C([N:11]([CH2:14]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:23])C=CC=CC=1.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:1]1[CH:5]=[C:4]([NH:11][C:14](=[O:23])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[N:3]=[CH:2]1

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
24.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
41.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the crude material which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (silica gel 100-200 mesh and 0-20% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.